molecular formula C19H15ClN4O5 B273612 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

Cat. No. B273612
M. Wt: 414.8 g/mol
InChI Key: AWNNIEDOKBWDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione, also known as CNB-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In

Mechanism of Action

The exact mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is not fully understood, but it is believed to act through a number of different pathways. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and anti-inflammatory genes. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine in the brain. By inhibiting the activity of monoamine oxidase B, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione may help to increase the levels of dopamine in the brain, which is important for the treatment of Parkinson's disease.
Biochemical and Physiological Effects
5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit a number of biochemical and physiological effects in preclinical studies. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells, which are all important factors in the development of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These effects are believed to be due to the neuroprotective properties of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione for lab experiments is its ability to cross the blood-brain barrier, which is important for the treatment of neurodegenerative disorders. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for the research and development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. One direction is to further explore the mechanism of action of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in order to optimize its therapeutic potential. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione in humans. Additionally, there is potential for the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Overall, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has shown significant promise as a potential therapeutic agent for the treatment of neurodegenerative disorders, and further research is needed to fully explore its potential.
In conclusion, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications in neurodegenerative disorders. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione have been discussed in this paper. Further research is needed to fully explore the potential of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a therapeutic agent for the treatment of neurodegenerative disorders.

Synthesis Methods

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzaldehyde with 3-methyl-1,2,3,4-tetrahydroisoquinoline to form the intermediate product. The intermediate product is then reacted with 2-amino-4,5-dimethylthiazole to form the final product, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione. The synthesis method of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been described in detail in a number of scientific publications.

Scientific Research Applications

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in a number of neurodegenerative disorders. In preclinical studies, 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. These promising results have led to the development of 5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione as a potential therapeutic agent for the treatment of neurodegenerative disorders.

properties

Product Name

5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione

Molecular Formula

C19H15ClN4O5

Molecular Weight

414.8 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4-dione

InChI

InChI=1S/C19H15ClN4O5/c1-22-17(25)15-16(11-9-10(24(27)28)7-8-12(11)20)21-13-5-3-4-6-14(13)29-18(15)23(2)19(22)26/h3-9,16,21H,1-2H3

InChI Key

AWNNIEDOKBWDMF-UHFFFAOYSA-N

SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

Canonical SMILES

CN1C2=C(C(NC3=CC=CC=C3O2)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.